L-セリン塩酸塩

説明

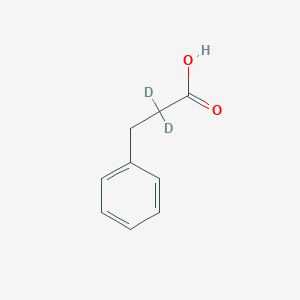

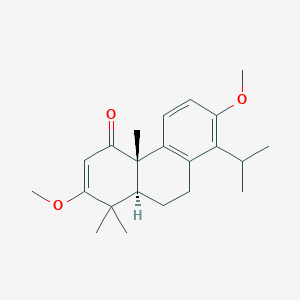

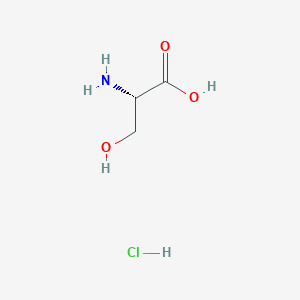

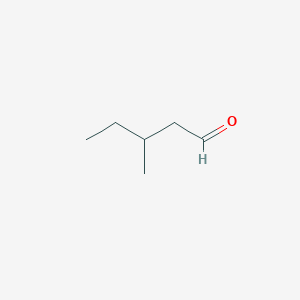

(S)-2-Amino-3-hydroxypropanoic acid hydrochloride (HPAH) is a naturally occurring amino acid derivative that is found in many plants and animals. It is an important component of the human body, and is involved in a variety of metabolic processes. HPAH has been extensively studied in the past and has been found to have a wide range of beneficial effects.

科学的研究の応用

神経学的影響と治療の可能性

L-セリンは、タンパク質合成、細胞増殖、発達、および中枢神経系におけるスフィンゴ脂質形成において重要な役割を果たします . グリシン受容体の活性化とPPAR-γのアップレギュレーションを通じてその効果を発揮し、神経伝達物質の合成、神経保護、および抗炎症効果をもたらします . L-セリンは、さまざまな神経疾患や神経変性疾患における保護剤としての可能性を示しています .

アルツハイマー病における役割

L-セリンは、アルツハイマー病の治療に使用されてきました . それは治療効果の可能性があることが示されていますが、正確なメカニズムはまだ調査中です .

3.てんかんおよび統合失調症の治療における使用 L-セリンは、てんかんおよび統合失調症の治療にも使用されてきました . このアミノ酸の神経保護特性は、これらの分野におけるその有効性に貢献する可能性があります .

4.タンパク質合成および細胞増殖における役割 L-セリンは、タンパク質合成、細胞増殖、および発達において重要な役割を果たす非必須アミノ酸です . それは、哺乳類の脳のリン酸化経路によって生成され、解糖からのグルコースに由来します .

ペプチド合成における使用

Safety and Hazards

将来の方向性

作用機序

Target of Action

L-Serine hydrochloride, also known as (S)-2-Amino-3-hydroxypropanoic acid hydrochloride, primarily targets the biosynthesis of purines, pyrimidines, and other amino acids . It plays a crucial role in cell growth and development, also known as cellular proliferation .

Mode of Action

L-Serine interacts with its targets by being converted to glycine by the enzyme serine hydroxymethyltransferase . This conversion results in the formation of one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .

Biochemical Pathways

L-Serine is involved in several biochemical pathways. It is synthesized from 3-phosphoglycerate generated by glycolysis, employing the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . This process is known as the “phosphorylated pathway” of L-Serine biosynthesis .

Pharmacokinetics

It has been reported that l-serine elimination half-life ranges between 185 and 1481 hours . This variation could be due to differences in the levels of serine hydroxymethyltransferase, the enzyme responsible for converting L-Serine to glycine .

Result of Action

The action of L-Serine hydrochloride leads to several molecular and cellular effects. It plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of L-Serine hydrochloride can be influenced by various environmental factors. For instance, L-Serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . This suggests that the environment within the central nervous system may influence the action of L-Serine.

生化学分析

Biochemical Properties

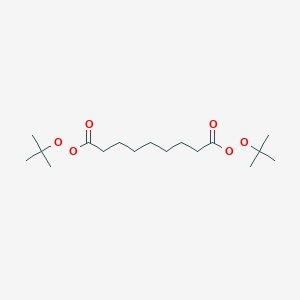

L-Serine hydrochloride plays a crucial role in various biochemical reactions. It is converted to glycine through the reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase . It also serves as a phosphorylation site in proteins, which is a key process in regulating protein function .

Cellular Effects

The effects of L-Serine hydrochloride on cells are diverse and significant. As a precursor to glycine and cysteine, it influences cell function by contributing to the synthesis of these amino acids. These amino acids, in turn, play roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, L-Serine hydrochloride exerts its effects through its interactions with various biomolecules. For instance, it is involved in enzyme activation, such as the activation of serine hydroxymethyltransferase, which converts L-Serine hydrochloride to glycine . It also influences gene expression through its role as a precursor to amino acids that are integral to the synthesis of proteins .

Metabolic Pathways

L-Serine hydrochloride is involved in several metabolic pathways. It is synthesized from 3-phosphoglycerate and serves as a precursor for the synthesis of glycine and cysteine

特性

IUPAC Name |

(2S)-2-amino-3-hydroxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMOVTSFWYRCOB-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481020 | |

| Record name | L-Serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16428-75-4 | |

| Record name | L-Serine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16428-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)

![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)

![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)